8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound is a tricyclic heterocyclic system featuring a fused oxa (oxygen-containing) and triaza (three nitrogen atoms) ring framework. Key structural attributes include:
- Core structure: A 5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione backbone, which provides rigidity and influences electronic properties.
- Substituents:
- A 4-propan-2-ylphenyl group at position 8, contributing steric bulk and lipophilicity.
- A propyl chain at position 13, enhancing hydrophobic interactions compared to shorter alkyl groups.
Properties
IUPAC Name |
8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-24-18-17(19(25)23-21(24)27)15(16-14(22-18)10-28-20(16)26)13-7-5-12(6-8-13)11(2)3/h5-8,11,15,22H,4,9-10H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTTZPOAPAUMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(C)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of functional groups: Various functional groups, such as the propan-2-ylphenyl and propyl groups, are introduced through substitution reactions.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to control reaction conditions and improve efficiency.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazine and triazole moieties present in the compound are known to interact with biological targets involved in cancer proliferation and survival pathways. For instance, analogs of triazine derivatives have shown promise in inhibiting tumor growth in various cancer models .
2. Thyroid Hormone Analog
This compound has been explored as a thyroid hormone analog due to its ability to modulate thyroid hormone receptors. Research suggests that such analogs can potentially be used in treating thyroid-related disorders by mimicking the action of natural hormones while minimizing side effects associated with traditional therapies .
Pharmacological Applications
3. Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have highlighted the potential of similar compounds to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways . By inhibiting this enzyme, the compound could contribute to the development of anti-inflammatory drugs.
4. Drug Delivery Systems
Incorporating this compound into drug delivery systems has been proposed due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its structural features can facilitate the encapsulation of therapeutic agents, improving their pharmacokinetic profiles and therapeutic efficacy .
Material Science Applications
5. Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Research indicates that triazine-based compounds can enhance charge transport properties within photovoltaic cells, potentially leading to more efficient solar energy conversion systems .
6. Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis, particularly in creating materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve material performance for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may act by:
Binding to receptors: It may bind to specific receptors, triggering a cascade of biochemical events.
Inhibiting enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulating signaling pathways: It may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Identified
Two closely related compounds from the evidence are highlighted for comparison:
Compound A : 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione
- Substituents :
- 3,4,5-Trimethoxyphenyl group at position 6.
- Methyl groups at positions 11 and 13.
- Molecular formula : Likely C₂₁H₂₁N₃O₇ (inferred from substituents).
Compound B : 8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione
- Substituents :
- 2,4-Dimethoxyphenyl group at position 7.
- Ethyl chain at position 13.
- Molecular formula : C₁₉H₁₉N₃O₆.
- Molecular weight : 385.4 g/mol.
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 4-propan-2-ylphenyl group in the target compound increases steric hindrance and lipophilicity compared to the methoxy-substituted phenyl groups in Compounds A and B. This may enhance membrane permeability but reduce solubility in polar solvents .
Electronic Properties :
- Methoxy groups in Compounds A and B are electron-donating, which could stabilize charge-transfer interactions or alter reactivity in electrophilic substitution reactions. The isopropyl group in the target compound lacks such electronic effects but contributes to hydrophobic interactions .
Synthetic and Crystallographic Considerations: Structural determination of these compounds likely employs X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement), as noted in . The tricyclic framework’s rigidity facilitates crystallographic analysis despite substituent variations .
Implications of Structural Differences
- Pharmacological Potential: The target compound’s lipophilic profile may favor central nervous system (CNS) penetration, whereas the methoxy-rich Compound A could exhibit enhanced solubility for intravenous formulations.
- Stability : Longer alkyl chains (e.g., propyl vs. ethyl/methyl) may improve metabolic stability by reducing oxidative degradation.
Biological Activity
Chemical Structure and Properties
The chemical structure of 8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is complex and features multiple functional groups that contribute to its biological properties. The tricyclic structure combined with the presence of nitrogen and oxygen atoms suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies indicate that it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, a study on related triazatricyclo compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been hypothesized that the compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have indicated that related compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for antibiotic development .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations to assess its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress revealed significant reductions in cell death compared to controls. The mechanism was attributed to enhanced antioxidant enzyme activity.
| Treatment | Cell Survival (%) |
|---|---|
| Control | 40 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 90 |
Recent Studies
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Findings suggest that modifications to the propyl and isopropyl groups can enhance biological activity while reducing toxicity .
Future Directions
Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Future studies should aim to:
- Conduct in vivo experiments to validate efficacy.
- Investigate potential side effects and toxicological profiles.
- Explore combinations with other therapeutic agents for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
